molecular formula C5H11Cl2N3S B13462379 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride

4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride

Cat. No.: B13462379
M. Wt: 216.13 g/mol
InChI Key: QOJHWWADRWMGSG-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride is a chemical compound known for its significant role as a specific inhibitor of Rho-associated protein kinases (ROCK). This compound is widely used in scientific research due to its ability to modulate various cellular processes, including smooth muscle contraction, cell migration, and proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride typically involves the reaction of 1-aminoethyl-1,3-thiazol-2-amine with hydrochloric acid to form the dihydrochloride salt. The reaction is carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be used for further chemical modifications and applications .

Scientific Research Applications

4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Plays a crucial role in studying cell signaling pathways, particularly those involving Rho-associated protein kinases.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, cardiovascular disorders, and neurological conditions.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes

Mechanism of Action

The compound exerts its effects by inhibiting the activity of Rho-associated protein kinases (ROCK1 and ROCK2). This inhibition leads to the modulation of various cellular processes, including smooth muscle contraction, cell migration, and proliferation. The compound binds to the catalytic site of the kinases, preventing their activity and thereby affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific inhibition of ROCK kinases and its ability to modulate various cellular processes with high specificity and potency. Its unique chemical structure allows for selective binding to the catalytic site of the kinases, making it a valuable tool in scientific research .

Properties

Molecular Formula

C5H11Cl2N3S

Molecular Weight

216.13 g/mol

IUPAC Name

4-(1-aminoethyl)-1,3-thiazol-2-amine;dihydrochloride

InChI

InChI=1S/C5H9N3S.2ClH/c1-3(6)4-2-9-5(7)8-4;;/h2-3H,6H2,1H3,(H2,7,8);2*1H

InChI Key

QOJHWWADRWMGSG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CSC(=N1)N)N.Cl.Cl

Origin of Product

United States

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